molecular formula C17H19N3O5 B10984529 N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B10984529
M. Wt: 345.3 g/mol
InChI Key: VJTSZIPDMLPMFG-UHFFFAOYSA-N
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Description

N-[3-(3-Acetyl-1H-indol-1-yl)propanoyl]glycylglycine is a synthetic compound featuring a 3-acetyl-substituted indole moiety linked via a propanoyl chain to the dipeptide glycylglycine. The 3-acetyl group on the indole ring may influence electronic properties and steric interactions, while the glycylglycine moiety enhances hydrogen-bonding capacity and aqueous solubility compared to simpler indole derivatives.

Properties

Molecular Formula

C17H19N3O5

Molecular Weight

345.3 g/mol

IUPAC Name

2-[[2-[3-(3-acetylindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C17H19N3O5/c1-11(21)13-10-20(14-5-3-2-4-12(13)14)7-6-15(22)18-8-16(23)19-9-17(24)25/h2-5,10H,6-9H2,1H3,(H,18,22)(H,19,23)(H,24,25)

InChI Key

VJTSZIPDMLPMFG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-acetyl-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 3-(1H-indol-1-yl)propan-1-ol derivatives.

    Substitution: Formation of 3-bromoindole derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s unique features are best understood through comparison with structurally related molecules. Key analogs include derivatives with substitutions on the indole ring, variations in acyl chain length, and modifications to the peptide component. Below is a detailed analysis supported by a comparative table:

Table 1: Comparative Analysis of Structural Features

Compound Name Indole Substituent Acyl Chain Peptide Moiety Molecular Formula (Estimated) Molecular Weight (Estimated) Key Inferences
N-[3-(3-Acetyl-1H-indol-1-yl)propanoyl]glycylglycine 3-Acetyl Propanoyl (C3) Glycylglycine (C4H7N2O3) C₁₇H₂₁N₃O₆ 363.24 g/mol Enhanced solubility due to dipeptide; acetyl group may modulate steric/electronic effects.
N-[3-(4-Bromo-1H-indol-1-yl)propanoyl]glycylglycine 4-Bromo Propanoyl (C3) Glycylglycine (C4H7N2O3) C₁₄H₁₇BrN₃O₅ ~385.21 g/mol Bromine increases molecular weight and lipophilicity; potential halogen bonding.
N-(1H-Indol-3-ylacetyl)glycine None (3-position) Acetyl (C2) Glycine (C2H5NO2) C₁₂H₁₂N₂O₃ 232.24 g/mol Shorter chain reduces flexibility; glycine limits hydrogen-bonding capacity.
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-Methyl Acetic acid (C2) None C₁₁H₁₁NO₂ 189.21 g/mol Simpler structure lacks peptide moiety; methyl group may enhance hydrophobicity.

Substituent Effects on Indole Ring

  • 3-Acetyl vs. In contrast, the 4-bromo analog adds steric bulk and polarizability, which could influence binding interactions in biological systems.
  • 6-Methyl Substitution : The methyl group in 2-(6-methyl-1H-indol-3-yl)acetic acid increases hydrophobicity, likely reducing aqueous solubility compared to acetylated derivatives.

Acyl Chain Length and Flexibility

  • Propanoyl (C3) vs. Acetyl (C2): The propanoyl chain in the target compound provides greater conformational flexibility compared to the acetyl chain in N-(1H-indol-3-ylacetyl)glycine . This may enhance interactions with hydrophobic pockets in proteins or membranes.

Peptide Moiety Variations

  • Glycylglycine vs. Glycine: The dipeptide glycylglycine in the target compound offers two amide bonds and additional hydrogen-bonding sites, improving solubility in polar solvents.

Research Implications and Limitations

While structural comparisons highlight key differences, experimental data on physicochemical properties (e.g., solubility, stability) or biological activity are absent in the provided evidence. For example:

  • The bromo-substituted analog may exhibit distinct crystallographic behavior due to its heavier atom, a hypothesis testable via SHELX-based refinement .
  • The glycylglycine moiety’s role in enhancing solubility aligns with trends observed in peptide-drug conjugates , but empirical validation is needed.

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